Isradipine functions by antagonizing calcium channels, which are integral in various physiological processes. Specifically, it targets the L-type calcium channels predominantly found in vascular smooth muscle and myocardial cells, leading to vasodilation and decreased blood pressure. Beyond its cardiovascular effects, isradipine appears to influence central dopamine (DA) pathways. Dopamine pathways in the midbrain, particularly those projecting to the cortico-mesolimbic system, are implicated in the rewarding effects of drugs of abuse, such as d-methamphetamine. By antagonizing these pathways, isradipine may reduce the rewarding effects and craving associated with psychostimulant use12.
The studies reviewed provide evidence that isradipine can attenuate some of the positive subjective effects of d-methamphetamine, a psychostimulant with high abuse potential. In a preliminary study, isradipine was administered to healthy volunteers in conjunction with d-methamphetamine. The results showed that high doses of isradipine significantly reduced the positive subjective effects and craving for d-methamphetamine, suggesting its potential as a therapeutic agent for the treatment of d-methamphetamine dependence1.
In a more targeted study involving methamphetamine-dependent subjects, isradipine was tested to determine if it could antagonize the drug's positive subjective and reinforcing effects. The study employed a double-blind, within-subject, cross-over design and found that isradipine, particularly when administered after a placebo, significantly reduced methamphetamine-induced drug liking, elation, and preference. This indicates that isradipine may be effective in reducing the positive reinforcement associated with methamphetamine use, which is critical in addiction treatment2.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6